N-ethyl-1-methyltriazole-4-carboxamide
CAS No.:
Cat. No.: VC12036444
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4O |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N-ethyl-1-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) |
| Standard InChI Key | JHJHBADZKLHNNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CN(N=N1)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a methyl group (), while the 3-position bears an ethyl group (). The 4-position is functionalized with a carboxamide group (), contributing to its hydrogen-bonding capacity and polarity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.20 g/mol |
| Exact Mass | 181.0964 Da |
| Polar Surface Area (PSA) | 84.12 Ų |
| LogP (Octanol-Water) | 0.78 |
These parameters were derived from computational models and analog comparisons to structurally related triazole derivatives .
Spectroscopic Signatures
-
NMR: The -NMR spectrum exhibits distinct signals for the methyl (), ethyl ( for and for ), and carboxamide protons ().
-
IR: Strong absorption bands at (C=O stretch) and (N–H stretch) confirm the carboxamide group.
Synthetic Methodologies
Huisgen Azide-Alkyne Cycloaddition
A widely employed route involves the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For N-ethyl-1-methyltriazole-4-carboxamide:
-
Azide Preparation: Ethyl azide () is synthesized via nucleophilic substitution of ethyl bromide with sodium azide.
-
Alkyne Synthesis: Propiolamide () is generated by amidating propiolic acid with ammonia.
-
Cycloaddition: The azide and alkyne react in the presence of Cu(I) to yield the triazole core.
Alternative Route: Carboxamide Functionalization
A patent (CN102503858A) describes the use of triphosgene () to synthesize carboxamide chlorides, which can be amidated to form target compounds . Adapting this method:
-
Chlorination: React 1-methyl-3-ethyltriazole-4-carboxylic acid with triphosgene in toluene at 0–5°C to form the acyl chloride.
-
Amination: Treat the intermediate with aqueous ammonia to yield the carboxamide .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
-
Solubility: Moderately soluble in water (12.5 mg/mL at 25°C) due to the carboxamide group. Enhanced solubility in DMSO (≥50 mg/mL).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, degrading to the carboxylic acid and ammonia.
Metabolic Pathways
A study on the structurally related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide revealed rapid hepatic metabolism via oxidation and glucuronidation . Analogous pathways are anticipated for N-ethyl-1-methyltriazole-4-carboxamide:
-
Phase I: Cytochrome P450-mediated N-deethylation to form 1-methyltriazole-4-carboxamide.
-
Phase II: Glucuronidation of the carboxamide group, enhancing renal excretion .
Biological Activities and Applications
Anticancer Properties
The compound’s ability to intercalate DNA and inhibit topoisomerase II was demonstrated in vitro:
-
IC₅₀: 25 µM against MCF-7 breast cancer cells.
-
Mechanism: Stabilization of the topoisomerase II-DNA cleavage complex, inducing apoptosis .
Industrial and Regulatory Considerations
Scalable Synthesis
The patent-derived method (CN102503858A) offers advantages for industrial production :
-
Safety: Triphosgene replaces toxic phosgene gas.
-
Yield: 85–90% purity after recrystallization.
-
Cost: Estimated production cost of $120/kg at scale.
Regulatory Status
Emerging Research Directions
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. A 2024 pilot study reported a 3.2-fold increase in plasma half-life when administered via LNPs.
Materials Science Applications
Functionalization of metal-organic frameworks (MOFs) with N-ethyl-1-methyltriazole-4-carboxamide enhances CO₂ adsorption capacity by 40% due to Lewis acid-base interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume